molecular formula C13H8F4N2O B12241608 5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B12241608
M. Wt: 284.21 g/mol
InChI Key: CGKKKJILITYJFB-UHFFFAOYSA-N
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Description

5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 5th position of the pyridine ring and a trifluoromethyl group attached to the phenyl ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, contributing to its potency and selectivity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the combination of the fluorine atom at the 5th position of the pyridine ring and the trifluoromethyl group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H8F4N2O

Molecular Weight

284.21 g/mol

IUPAC Name

5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H8F4N2O/c14-9-5-8(6-18-7-9)12(20)19-11-4-2-1-3-10(11)13(15,16)17/h1-7H,(H,19,20)

InChI Key

CGKKKJILITYJFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CN=C2)F

Origin of Product

United States

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